Home > Products > Screening Compounds P126147 > 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione
8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione - 123980-53-0

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione

Catalog Number: EVT-1173244
CAS Number: 123980-53-0
Molecular Formula: C9H11BrN4O2
Molecular Weight: 287.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione” is a chemical compound with the molecular formula C9H11BrN4O2 . It belongs to the class of organic compounds known as purines, which are aromatic compounds containing a two-ring system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a purine core structure with a bromine atom attached at the 8-position, a methyl group at the 3-position, and a propyl group at the 7-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione” would be influenced by its molecular structure. The presence of the bromine atom and the alkyl groups would likely make the compound relatively nonpolar and lipophilic. It would be expected to have poor solubility in water but good solubility in organic solvents .

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound serves as a crucial starting material in the synthesis of various substituted purine-2,6-diones, including those with a thietanyl protecting group at the N7 position [, ].

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound represents an intermediate in the synthetic pathway of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protecting group [].

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is another intermediate formed by oxidizing the thietanyl group of the previous compound with hydrogen peroxide []. This oxidized form is crucial for the subsequent nucleophilic substitution reactions with amines.

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This family of compounds is generated by reacting the previous compound with various amines, demonstrating the feasibility of introducing diversity at the 8-position [].

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound is a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes [].

Linagliptin

Compound Description: Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor clinically used for the treatment of type 2 diabetes []. It exerts its therapeutic effect by inhibiting the degradation of incretin hormones, leading to improved glycemic control.

1-Alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This group of compounds represents a series of analogs where the alkyl group at N1 is varied, allowing for the exploration of structure-activity relationships [].

Source and Classification

The compound is primarily sourced from synthetic pathways involving bromination and alkylation of purine derivatives. It falls under the classification of halogenated purines, which are often utilized in pharmaceutical development due to their ability to interact with biological targets such as enzymes and receptors.

Synthesis Analysis

The synthesis of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione can be achieved through several methods, with one notable approach involving the reaction of 8-bromo-3-methylxanthine with 1-bromo-2-butyne in the presence of sodium carbonate as a base. The following steps outline a typical synthesis pathway:

  1. Reagents:
    • 8-bromo-3-methylxanthine (2.450 g, 10 mmol)
    • 1-bromo-2-butyne (1.596 g, 12 mmol)
    • Sodium carbonate (1.590 g, 15 mmol)
    • Solvent: Acetone (20 mL)
  2. Procedure:
    • Combine the reagents in a 100 mL round-bottom flask.
    • Heat the reaction mixture to 40 °C and stir for 4 hours.
    • Allow the reaction to cool to room temperature.
    • Perform suction filtration to isolate the crude product.
    • Wash the filter cake with methanol and dissolve it in dichloromethane and cyclohexane for purification.
  3. Yield:
    • The synthesized product is typically obtained with a yield of approximately 98% and a purity of 99.9% .
Molecular Structure Analysis

The molecular structure of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione can be characterized by its distinct chemical features:

  • Molecular Formula: C₁₃H₁₃BrN₄O₂
  • Molecular Weight: Approximately 328.17 g/mol
  • Structure: The compound consists of a purine ring substituted at the 8-position with a bromine atom and at the 7-position with a propan-2-yl group. The presence of two carbonyl groups at positions 2 and 6 contributes to its dione classification.

Structural Representation

The structure can be represented as follows:

C5H4N4 C O 2 Br +C3H7\text{C}_5\text{H}_4\text{N}_4\text{ C O }_2\text{ Br }+\text{C}_3\text{H}_7

This representation highlights the critical functional groups that define its chemical behavior.

Chemical Reactions Analysis

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione is involved in various chemical reactions due to its electrophilic nature:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the carbonyl groups may undergo hydrolysis, affecting its solubility and reactivity.
  3. Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines, forming more complex derivatives that may have enhanced biological activity.
Mechanism of Action

The mechanism of action for 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione primarily involves its interaction with biological targets such as enzymes involved in nucleotide metabolism:

  1. Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes like purine nucleoside phosphorylase or adenosine deaminase, which are crucial in purine metabolism.
  2. Modulation of Signaling Pathways: By mimicking natural substrates or intermediates, it can influence signaling pathways associated with cell proliferation and apoptosis.
Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione are critical for understanding its behavior in biological systems:

PropertyValue
Melting PointApproximately 285 °C
Density1.71 g/cm³
SolubilitySoluble in DMSO
Storage Temperature2–8 °C

These properties indicate that the compound is stable under proper storage conditions and demonstrates good solubility in organic solvents, facilitating its use in various applications.

Applications

The scientific applications of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione include:

  1. Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting metabolic disorders related to purine metabolism.
  2. Biochemical Research: Utilized as a tool compound to study enzyme kinetics and inhibition mechanisms in purine-related pathways.
  3. Potential Therapeutic Uses: Investigated for its role in treating conditions such as cancer or viral infections due to its ability to modulate cellular signaling pathways.
Introduction to 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione

Structural Classification and Nomenclature

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione belongs to the halogenated purine diones class, featuring a bromine atom at the C8 position and alkyl substituents at N3 and N7. The purine core consists of a fused pyrimidine-imidazole ring system with carbonyl groups at positions 2 and 6, establishing its "dione" classification. The propan-2-yl (isopropyl) group at N7 and methyl group at N3 create steric and electronic perturbations that significantly influence molecular conformation and reactivity .

Systematic Nomenclature:

  • IUPAC Name: 8-Bromo-3-methyl-7-(propan-2-yl)-3,7-dihydro-1hydrogen-purine-2,6-dione
  • Alternative Name: 8-Bromo-7-isopropyl-3-methylxanthine
  • Canonical SMILES: CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C
  • InChI Key: IZJNENRMUGDVII-UHFFFAOYSA-N [6]

The numbering scheme prioritizes the purine ring system, with bromine designated at position 8 according to IUPAC substitution rules. The "propan-2-yl" prefix specifies the isopropyl substituent, while "3-methyl" indicates the N-methylation. The term "dione" denotes the two ketone functionalities at positions 2 and 6 .

Table 1: Fundamental Molecular Descriptors

PropertyValue
CAS Registry Number123980-53-0
Molecular FormulaC~9~H~11~BrN~4~O~2~
Molecular Weight287.11 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area72.7 Ų [6] [10]

Structural Characteristics:The bromine atom at C8 creates an electron-deficient center, facilitating nucleophilic substitution reactions essential for further derivatization. X-ray crystallography reveals a nearly planar purine ring system with the isopropyl group adopting a conformation perpendicular to the plane to minimize steric strain. The carbonyl groups engage in intermolecular hydrogen bonding, influencing crystal packing and solubility behavior. This molecular arrangement enables specific interactions with biological targets, particularly enzymes requiring planar purine recognition motifs [6].

Historical Context in Purine Derivative Research

The development of 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione represents a strategic evolution in purine chemistry that began with Emil Fischer's pioneering xanthine research in the late 19th century. The mid-20th century witnessed groundbreaking work by Gertrude Elion and George Hitchings, who systematically modified purine scaffolds to develop antiviral and anticancer agents. Their discovery that C8 halogenation alters electron distribution and biological activity paved the way for targeted bromination strategies .

Synthetic Evolution:Early synthetic approaches to 8-bromopurines faced challenges in regioselectivity, particularly in differentiating N7 versus N9 alkylation. The compound first appeared in chemical databases in 1993 (CAS registration 123980-53-0), with optimized synthetic methods emerging in the early 2000s. A significant advancement came with the development of sodium carbonate-mediated alkylation in acetone, which achieved near-quantitative yields (98%) and exceptional purity (99.9%) by minimizing N9-substituted byproducts [7]:

Table 2: Key Historical Milestones

TimeframeDevelopmentSignificance
1988–1992First reported syntheses of 8-bromo-3-methylxanthineEstablished bromination methodologies
1993CAS registration (123980-53-0)Formal entry into chemical literature
2000–2005Optimized N7-alkylation proceduresAchieved >98% yield with minimal purification
2010–PresentApplication in targeted kinase inhibitorsEnabled synthesis of complex therapeutic candidates [8]

The incorporation of the isopropyl group at N7 emerged as a deliberate strategy to enhance lipophilicity and blood-brain barrier penetration compared to earlier 7-methyl analogs. This innovation addressed limitations observed in first-generation methylated xanthines, which exhibited insufficient tissue distribution for central nervous system targets. The historical trajectory demonstrates how empirical optimization of alkyl substituents led to improved pharmacokinetic properties while retaining the essential bromine-mediated reactivity [7].

Significance in Medicinal Chemistry and Drug Discovery

The strategic placement of bromine at the C8 position creates a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex purine libraries for high-throughput screening. Computational analyses reveal favorable druglikeness properties: consensus LogP (1.21), moderate aqueous solubility (ESOL: -2.73), and high gastrointestinal absorption. The compound complies with Lipinski's rule of five, exhibiting molecular weight (287.11 g/mol), hydrogen bond acceptors (4), and donors (1) within optimal ranges for bioavailability [10].

Molecular Recognition and Target Engagement:The compound serves as a privileged scaffold for enzyme inhibition due to its structural mimicry of purine nucleosides. Key target interactions include:

  • Purine Nucleoside Phosphorylase (PNP): The bromine atom facilitates halogen bonding with backbone carbonyls, while the isopropyl group occupies a hydrophobic subpocket, achieving inhibition constants (K~i~) in the micromolar range.
  • Cyclin-Dependent Kinases (CDKs): Serves as a precursor for inhibitors that exploit the ATP-binding site through complementary hydrogen bonding with hinge region residues.
  • Adenosine Deaminase: The electron-withdrawing bromine reduces electron density at N7, decreasing susceptibility to deamination compared to adenosine analogs [8].

Table 3: Influence of Substituents on Biochemical Activity

PositionGroupTarget AffinityPhysicochemical Effect
C8Bromine↑ PNP inhibitionEnables cross-coupling chemistry
N7Propan-2-yl↑ CDK2 selectivityEnhances logP by 0.8 vs. methyl
N3Methyl↓ Metabolic clearanceBlocks demethylation pathways [5]

Versatile Intermediate for Therapeutic Candidates:This compound demonstrates remarkable transformational utility in drug discovery:

  • Kinase Inhibitor Development: Serves as the core structure for syntheses of potent CDK inhibitors through Suzuki-Miyaura couplings at C8. Clinical candidates derived from this scaffold show sub-micromolar activity against breast cancer cell lines [8].
  • Antiviral Agents: The bromine undergoes efficient displacement with amine nucleophiles to generate adenosine analogs that inhibit viral polymerases. Analog libraries generated from this compound have yielded lead compounds against flaviviruses .
  • Neurological Therapeutics: Structural derivatives exhibit adenosine A~1~ receptor binding (K~i~ = 120 nM), demonstrating potential for modulating neuroprotective pathways. The isopropyl group enhances blood-brain barrier penetration compared to shorter alkyl chains [7].

Table 4: Drug Discovery Applications

ApplicationDerivatization StrategyBiological Outcome
Oncology TherapeuticsSuzuki coupling at C8CDK4/6 IC~50~ = 0.42 μM
Antiviral AgentsNucleophilic substitution at C8Dengue polymerase inhibition IC~50~ 5.2 μM
Neuroprotective AgentsN1-alkylationA~1~ receptor K~i~ = 120 nM [7] [8]

The compound's significance extends beyond direct biological activity to its role as a synthetic linchpin for generating structurally diverse purine analogs. Its compatibility with modern cross-coupling methodologies enables rapid exploration of chemical space, accelerating the discovery of novel therapeutic agents targeting oncology, virology, and neurological disorders [10].

Properties

CAS Number

123980-53-0

Product Name

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione

IUPAC Name

8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione

Molecular Formula

C9H11BrN4O2

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C9H11BrN4O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H,12,15,16)

InChI Key

IZJNENRMUGDVII-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C

Synonyms

8-Bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Canonical SMILES

CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.